Cobalt(II) carbonate Cobalt(II) carbonate
Brand Name: Vulcanchem
CAS No.: 513-79-1
VCID: VC21183373
InChI: InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4);
SMILES: C(=O)([O-])[O-].[Co+2]
Molecular Formula: CH2CoO3
Molecular Weight: 120.958 g/mol

Cobalt(II) carbonate

CAS No.: 513-79-1

Cat. No.: VC21183373

Molecular Formula: CH2CoO3

Molecular Weight: 120.958 g/mol

* For research use only. Not for human or veterinary use.

Cobalt(II) carbonate - 513-79-1

Specification

CAS No. 513-79-1
Molecular Formula CH2CoO3
Molecular Weight 120.958 g/mol
IUPAC Name carbonic acid;cobalt
Standard InChI InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4);
Standard InChI Key ZJRWDIJRKKXMNW-UHFFFAOYSA-N
SMILES C(=O)([O-])[O-].[Co+2]
Canonical SMILES C(=O)(O)O.[Co]
Colorform Red powder or rhombohedral crystals
Pink rhombohedral crystals
Melting Point 280 °C (decomposes)

Introduction

Chemical Structure and Properties

Cobalt(II) carbonate exists with the chemical formula CoCO₃, representing a cobalt salt of carbonic acid. The compound can be found in both anhydrous and hydrated forms, with the latter commonly occurring as a hexahydrate (CoCO₃·6H₂O) .

Physical Properties

The physical characteristics of cobalt(II) carbonate vary slightly between its anhydrous and hydrated forms, as summarized in the following table:

PropertyAnhydrous FormHydrated Form
FormulaCoCO₃CoCO₃·xH₂O (commonly x=6)
Molar Mass118.941 g/molVaries with hydration
AppearanceRed/pink crystalsPink, violet, or red crystalline powder
Density4.13 g/cm³Varies with hydration
Melting Point427°C (decomposes before melting)140°C (decomposes)
Crystal StructureRhombohedralTrigonal (hexahydrate)
Refractive Index1.855-
Solubility in Water0.000142 g/100 mL (20°C)Insoluble in distilled water
Solubility Product (Ksp)1.0·10⁻¹⁰-

The compound is practically insoluble in water, ethanol, and methyl acetate but dissolves readily in acidic solutions . This selective solubility plays an important role in its applications and preparation methods.

Chemical Properties

Cobalt(II) carbonate is a paramagnetic compound that exhibits typical properties of transition metal carbonates. Like most transition metal carbonates, it is relatively stable under normal conditions but decomposes when heated or exposed to acids .

When heated, cobalt(II) carbonate decomposes before reaching its melting point, forming cobalt(II) oxide (CoO) while releasing carbon dioxide. At higher temperatures with oxygen present, partial oxidation occurs according to the following reaction:

6 CoCO₃ + O₂ → 2 Co₃O₄ + 6 CO₂

The resulting Co₃O₄ can further convert reversibly to CoO at elevated temperatures. In acidic environments, cobalt(II) carbonate readily dissolves with the release of carbon dioxide:

CoCO₃ + 2 HCl + 5 H₂O → [Co(H₂O)₆]Cl₂ + CO₂

Preparation Methods

Several methods exist for the preparation of cobalt(II) carbonate, with the most common being precipitation reactions involving cobalt salts and carbonate sources.

Traditional Precipitation Method

The traditional method involves combining solutions of cobalt(II) sulfate and sodium bicarbonate:

CoSO₄ + 2 NaHCO₃ → CoCO₃ + Na₂SO₄ + H₂O + CO₂

This precipitation reaction is widely used in the hydrometallurgical processing of cobalt from its roasted ores. The reaction produces a pink precipitate of cobalt(II) carbonate that can be filtered, washed, and dried for further use or processing .

Urea-Based Synthesis

A novel method for preparing cobalt(II) carbonate involves the reaction of aqueous solutions of cobalt salts with urea at elevated temperatures:

CoX₂ (X = Cl⁻, NO₃⁻, or CH₃COO⁻) + urea → CoCO₃·4H₂O (at approximately 85°C for 2 hours)

Infrared spectroscopic analysis of the products confirms the absence of bands due to coordinated urea and shows characteristic bands of ionic carbonate. This method provides a simpler approach to synthesizing hydrated cobalt(II) carbonate with reliable purity .

Controlled Precipitation Process

Recent research has focused on optimizing the precipitation process to control particle size, morphology, and crystallinity of cobalt(II) carbonate. Variables such as pH, aging time, reactant addition time, mixing speed, and temperature significantly influence the properties of the precipitated solids .

Studies indicate that cobalt initially precipitates as cobalt carbonate hydroxide (Co₂CO₃(OH)₂) at higher pH values (9-11) and converts to cobalt carbonate at lower pH levels (6.5-8). The crystallite size can be controlled by adjusting reactant addition time and temperature, with longer addition times and higher temperatures promoting crystal growth .

Crystal Structure and Morphology

Crystal Structure

Cobalt(II) carbonate adopts a calcite-like structure in its anhydrous form, with cobalt atoms arranged in an octahedral coordination geometry . The rhombohedral crystal system provides a stable arrangement that influences its physical properties and reactivity.

In the hydrated form, cobalt(II) carbonate typically crystallizes in a trigonal system, with water molecules incorporated into the crystal lattice. This structural variation contributes to the differences in thermal stability between the anhydrous and hydrated forms .

Morphology

Studies using Scanning Electron Microscopy (SEM) reveal that cobalt(II) carbonate precipitates typically form small, roughly spherical single particles and their aggregates. The morphology can be controlled by adjusting precipitation conditions, with higher temperatures promoting the formation of needle-shaped particles .

The crystallite size and particle size distribution (PSD) can be modified by changing mixing conditions. Research indicates that increasing rotation speed from 300 rpm to 700 rpm decreases average particle size from 23 μm to 15 μm, with higher mixing intensities resulting in smaller crystals due to crystal breakage .

Chemical Reactions

Cobalt(II) carbonate participates in various chemical reactions that are important for its applications and industrial uses.

Acid-Base Reactions

As a basic carbonate, cobalt(II) carbonate reacts readily with acids to form the corresponding cobalt salts:

CoCO₃ + 2 HCl → CoCl₂ + H₂O + CO₂8

This reaction is utilized in laboratory preparations of other cobalt compounds, including cobalt(II) chloride, which serves as a versatile reagent in inorganic chemistry8.

Thermal Decomposition

When heated, cobalt(II) carbonate undergoes thermal decomposition to form cobalt oxides:

CoCO₃ → CoO + CO₂ (at temperatures below 427°C)

6 CoCO₃ + O₂ → 2 Co₃O₄ + 6 CO₂ (with atmospheric oxygen present)

The temperature and atmosphere during decomposition determine the nature of the cobalt oxide products formed, which can include CoO, Co₃O₄, or mixed oxides depending on conditions.

Coordination Chemistry

Cobalt(II) carbonate serves as a starting material for the preparation of various coordination complexes. For example, the reaction with acetylacetone in the presence of hydrogen peroxide yields tris(acetylacetonato)cobalt(III), demonstrating its utility in synthetic inorganic chemistry .

Applications

Cobalt(II) carbonate finds applications across numerous industries due to its unique properties and reactivity.

Ceramic and Glass Industry

One of the primary applications of cobalt(II) carbonate is as a colorant in the ceramic industry, where it produces distinctive blue colors in pottery glazes, such as delftware . The fine-grained nature of the carbonate form allows for better dispersion in glazes compared to cobalt oxide, resulting in more evenly distributed coloration .

Catalyst Precursor

Cobalt(II) carbonate serves as an important precursor for the preparation of catalysts used in various industrial processes. These catalysts find applications in organic syntheses, oxidation reactions, and other chemical transformations .

Battery Materials

Research has explored the use of cobalt(II) carbonate as a precursor for the production of battery-grade cobalt materials, particularly as anode materials in lithium-ion batteries . Its controlled precipitation and processing can yield materials with specific morphological and electrochemical properties beneficial for energy storage applications.

Nutritional Supplements

Cobalt is an essential element for life as it forms part of vitamin B12. In controlled amounts, cobalt(II) carbonate has been used as a nutritional supplement, particularly in animal feed additives for livestock .

Pigment Production

The compound functions as an inorganic pigment and serves as a precursor in the manufacture of other cobalt-based pigments and colorants used in paints and various coloring applications .

Recent Research and Developments

Precipitation Process Optimization

Recent research has focused on optimizing the precipitation process for cobalt(II) carbonate to control particle size, morphology, and purity. Studies demonstrate that factors such as pH, aging time, reactant addition time, mixing speed, and temperature significantly influence the properties of the precipitated material .

Researchers have found that cobalt recovery efficiency decreases from 103% to around 91% as H₂SO₄ concentration in the initial CoSO₄ solution increases from 0 to 0.5 mol/kg, with corresponding decreases in final pH from 7.2 to 6.5. This is attributed to the increased solubility of cobalt carbonate and cobalt carbonate hydroxide in more acidic solutions .

Characterization Techniques

Advanced characterization techniques, including Raman spectroscopy, Powder X-ray diffraction analysis, inline Focused Beam Reflectance Measurement (FBRM), and pH measurements, have been employed to monitor cobalt carbonate precipitation processes in real-time . These techniques provide valuable insights into crystallization mechanisms, phase transformations, and particle growth kinetics.

Novel Synthetic Approaches

Researchers have developed new synthetic methods for cobalt(II) carbonate, such as the urea-based approach, which offers advantages in terms of simplicity and product purity. The proposed mechanism suggests that urea decomposition generates carbonate ions that subsequently react with cobalt ions to form the carbonate salt .

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